

Spectroscopic Analysis of Benzotriazole-1-carboxamidinium Tosylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzotriazole-1-carboxamidinium tosylate*

Cat. No.: *B060674*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Benzotriazole-1-carboxamidinium tosylate**, a versatile reagent in organic synthesis, particularly for the formation of guanidines.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for obtaining such spectra.

Molecular Structure and Properties

Benzotriazole-1-carboxamidinium tosylate (C₁₄H₁₅N₅O₃S) is a salt consisting of a benzotriazole-1-carboxamidinium cation and a tosylate anion.[2]

- Molecular Formula: C₁₄H₁₅N₅O₃S[2]
- Molecular Weight: 333.37 g/mol [2]
- CAS Number: 163853-10-9[2]

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **Benzotriazole-1-carboxamidinium tosylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR data were obtained in DMSO- d_6 .

Table 1: ^1H NMR Spectroscopic Data for **Benzotriazole-1-carboxamidine tosylate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2.3	s	3H	CH ₃ (tosyl)
7.11	d	2H	Ar-H (tosyl)
7.3	s	4H	NH ₂ (carboxamidine)
7.5	d	2H	Ar-H (tosyl)

Table 2: ^{13}C NMR Spectroscopic Data for **Benzotriazole-1-carboxamidine tosylate**

Chemical Shift (δ) ppm	Assignment
20.9	CH ₃ (tosyl)
125.5	Ar-C (tosyl)
128.4	Ar-C (tosyl)
138.4	Ar-C (tosyl)
144.7	Ar-C (tosyl)
156.9	C=N (carboxamidine)

Note: The assignments for the benzotriazole moiety in the original source were not explicitly provided for the parent compound but were inferred from related structures.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.

Table 3: Mass Spectrometry Data for **Benzotriazole-1-carboxamidinium tosylate**

Parameter	Value	Reference
Molecular Formula	C ₁₄ H ₁₅ N ₅ O ₃ S	[2]
Exact Mass	333.08956 Da	[2]
Monoisotopic Mass	333.08956 Da	[2]

Infrared (IR) Spectroscopy

A specific experimental IR spectrum for **Benzotriazole-1-carboxamidinium tosylate** is not readily available in the reviewed literature. However, based on the known characteristic absorption bands of its constituent functional groups, the expected IR absorbances are summarized in Table 4.

Table 4: Expected Characteristic IR Absorption Bands for **Benzotriazole-1-carboxamidinium tosylate**

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode	Expected Intensity
3400-3100	N-H (Amidinium)	Stretching	Strong, Broad
3100-3000	C-H (Aromatic)	Stretching	Medium
2950-2850	C-H (Methyl)	Stretching	Medium
~1650	C=N (Amidinium)	Stretching	Strong
1600-1450	C=C (Aromatic)	Stretching	Medium to Strong
1200-1100	S=O (Sulfonate)	Asymmetric Stretching	Strong
1050-1000	S=O (Sulfonate)	Symmetric Stretching	Strong
~1416	N=N (Triazole)	Bending	Medium
850-750	C-H (Aromatic)	Out-of-plane Bending	Strong

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of the purified **Benzotriazole-1-carboxamidine tosylate**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6).
- Transfer the solution to a clean 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- ^1H NMR:
 - Acquire a one-dimensional proton spectrum.
 - The chemical shifts are referenced to the residual solvent peak of DMSO- d_6 at δ 2.50 ppm.
- ^{13}C NMR:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - The chemical shifts are referenced to the solvent peak of DMSO- d_6 at δ 39.52 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

- The mixture should be a fine, homogeneous powder.
- Place the powder into a pellet-forming die and press under high pressure to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Procedure:
 - Place the KBr pellet in the sample holder of the spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of the empty sample holder and subtract it from the sample spectrum.

High-Resolution Mass Spectrometry (HRMS)

Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Further, dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$.

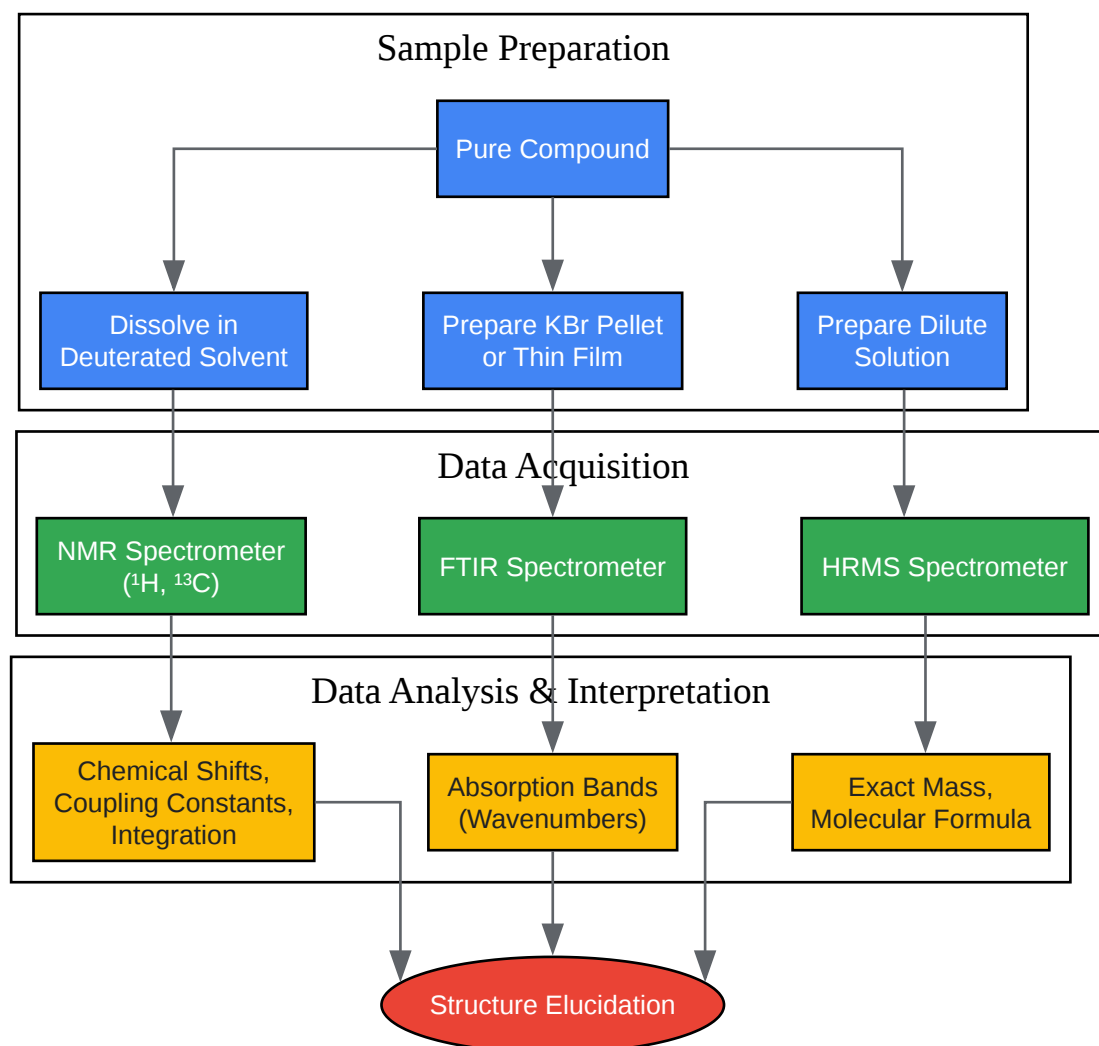
Instrumentation and Data Acquisition:

- Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
- Ionization Source: Electrospray Ionization (ESI) is commonly used for polar, non-volatile compounds.
- Procedure:
 - Infuse the sample solution directly into the ESI source.

- Acquire the mass spectrum in positive ion mode to detect the $[M+H]^+$ ion.
- Calibrate the instrument using a known standard to ensure high mass accuracy.

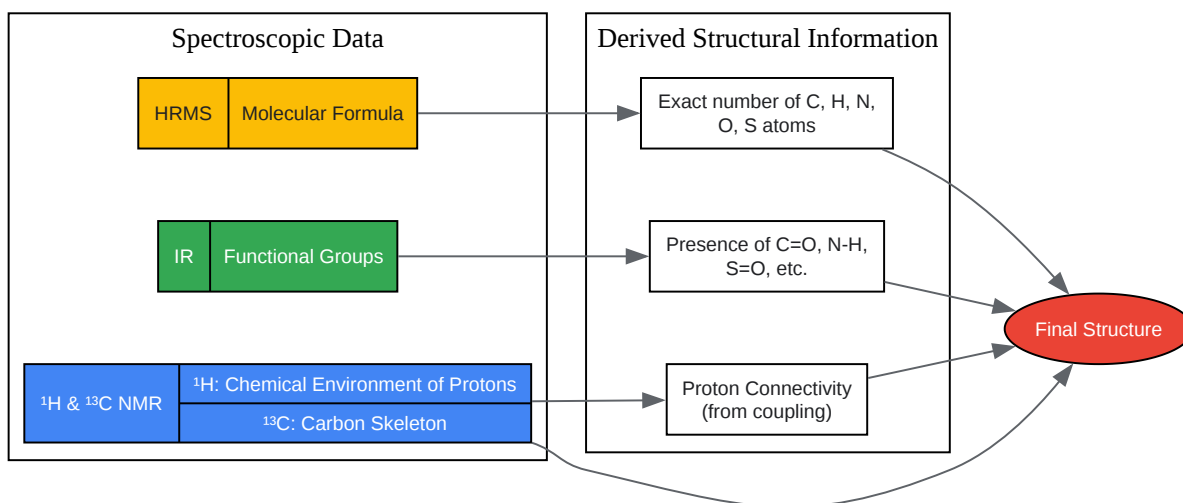
Workflow and Data Interpretation

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in interpreting the resulting data.



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a chemical compound.



[Click to download full resolution via product page](#)

Caption: Logical relationships in spectroscopic data interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Benzotriazole-1-carboxamidinium tosylate | C₁₄H₁₅N₅O₃S | CID 11221277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of Benzotriazole-1-carboxamidinium Tosylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b060674#spectroscopic-data-for-benzotriazole-1-carboxamidinium-tosylate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com